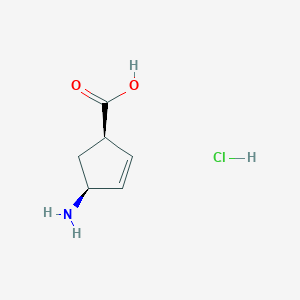

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJHYGBXSCMJL-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130931-85-0 | |

| Record name | 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130931-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Elucidation of the Stereospecific Structure of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of published, raw spectroscopic data for this specific compound, this guide presents a combination of predicted data based on established principles of spectroscopy and known data from analogous structures, alongside detailed experimental protocols for obtaining such data. This approach serves as a practical framework for researchers engaged in the characterization of novel or similar small molecules.

Molecular Structure and Properties

This compound is a cyclic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for biological and pharmaceutical applications.

Chemical Structure:

-

IUPAC Name: (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride

-

CAS Number: 130931-85-0

-

Molecular Formula: C₆H₁₀ClNO₂

-

Molecular Weight: 163.61 g/mol

Predicted Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and stereochemistry, and by comparison with spectral data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~6.20 - 6.00 | m | - | 2H | H-2, H-3 (alkene) |

| ~4.50 | m | - | 1H | H-4 (CH-NH₃⁺) |

| ~3.80 | m | - | 1H | H-1 (CH-COOH) |

| ~2.80 | ddd | J ≈ 14.0, 8.0, 4.0 | 1H | H-5a |

| ~2.00 | ddd | J ≈ 14.0, 7.5, 3.5 | 1H | H-5b |

Note: Predicted chemical shifts in D₂O will not show exchangeable protons (e.g., from COOH and NH₃⁺). The presence of the hydrochloride salt will influence the chemical shifts of nearby protons, particularly H-4.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175.0 | C=O (Carboxylic Acid) |

| ~132.0 | C-2 or C-3 (Alkene) |

| ~130.0 | C-3 or C-2 (Alkene) |

| ~55.0 | C-4 (CH-NH₃⁺) |

| ~48.0 | C-1 (CH-COOH) |

| ~38.0 | C-5 (CH₂) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100 - 2800 | Broad, Strong | O-H stretch (from COOH) and N-H stretch (from NH₃⁺) |

| ~3050 | Medium | =C-H stretch (alkene) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600 | Medium | N-H bend (asymmetric, from NH₃⁺) |

| ~1510 | Medium | N-H bend (symmetric, from NH₃⁺) |

| ~1400 | Medium | C-O-H bend (carboxylic acid) |

| ~1200 | Medium | C-O stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Ratio | Predicted Ion | Notes |

| 128.07 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₉NO₂). |

| 111.07 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion. |

| 83.08 | [M+H - COOH]⁺ | Loss of the carboxylic acid group from the protonated molecular ion. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For this specific compound, D₂O is a good choice to observe the non-exchangeable protons clearly.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a 1D proton NMR spectrum at a field strength of 400 MHz or higher for better resolution.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TSP for D₂O).

-

Integrate the signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Spectroscopy:

-

Acquire a 1D carbon NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.

-

A small amount of formic acid may be added to promote protonation in positive ion mode.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and minimize in-source fragmentation.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.

-

Visualizations of Elucidation Workflow and Data Correlation

The following diagrams illustrate the logical flow of the structure elucidation process and the correlation between the spectroscopic data and the molecular structure.

Caption: Workflow for the structure elucidation process.

Caption: Correlation of spectroscopic data to the molecular structure.

A Technical Guide to (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: A Reversible GABA Transaminase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a notable reversible inhibitor of γ-aminobutyric acid (GABA) transaminase. This document collates available data on its physicochemical properties, synthesis, biological activity, and mechanism of action, offering a valuable resource for its application in neuroscience research and drug development.

Core Compound Properties

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid, also known as ACC, is a conformationally restricted analog of GABA. The hydrochloride salt form enhances its stability and solubility for experimental use. While specific data for the hydrochloride salt is limited, the properties of the free base and related esters provide a strong indication of its chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ClNO₂ | N/A |

| Molecular Weight | 163.60 g/mol | [1] |

| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride | N/A |

| CAS Number | 130931-85-0 | [1] |

| Appearance | White to yellow powder or crystals | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

Note: Some properties are inferred from the free base or closely related structures due to limited data on the hydrochloride salt.

Synthesis Pathway

A potential synthesis workflow is outlined below:

Caption: Proposed synthetic workflow for the target compound.

Biological Activity and Mechanism of Action

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid is a reversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3] By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, which can modulate neuronal excitability. This mechanism of action makes it a person of interest for neurological disorders and addiction.

In Vivo Studies

A key study investigated the effect of (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC) on the expression of conditioned place preference (CPP) to cocaine and nicotine in rats.[3]

| Animal Model | Treatment | Dosage | Effect |

| Rats | Cocaine | 20 mg/kg i.p. | Significant CPP |

| Rats | Nicotine | 0.4 mg/kg s.c. | Significant CPP |

| Rats | ACC pretreatment + Cocaine | 300 mg/kg i.p. | Attenuation of cocaine-induced CPP |

| Rats | ACC pretreatment + Nicotine | 75 mg/kg i.p. | Attenuation of nicotine-induced CPP |

These findings suggest that the reversible inhibition of GABA-T by this compound may be a promising strategy for preventing relapse in addiction.[3]

Signaling Pathway

The primary signaling pathway affected by this compound is the GABAergic system. By inhibiting GABA transaminase, the compound leads to an accumulation of GABA, which then enhances inhibitory neurotransmission.

Caption: Signaling pathway of GABA-T inhibition.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, the following are detailed methodologies for key experiments relevant to its study.

General Protocol for GABA Transaminase Inhibition Assay

This spectrophotometric assay measures the activity of GABA-T by coupling the reaction to the reduction of NADP⁺ to NADPH.

Materials:

-

Purified GABA transaminase

-

This compound

-

GABA

-

α-ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP⁺

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent and create serial dilutions.

-

In a 96-well plate, add the reaction mixture containing buffer, α-ketoglutarate, SSADH, and NADP⁺.

-

Add the inhibitor solutions to the test wells and the vehicle to the control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding GABA to all wells.

-

Immediately measure the absorbance at 340 nm at regular intervals to monitor NADPH formation.

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each inhibitor concentration compared to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for In Vivo CPP Studies

The following workflow outlines the conditioned place preference experiment used to assess the anti-addictive properties of the compound.

Caption: Workflow for conditioned place preference experiments.

Conclusion

This compound is a promising small molecule for researchers in neuroscience and drug development. Its targeted mechanism as a reversible inhibitor of GABA transaminase, coupled with in vivo evidence of its potential to mitigate addiction-related behaviors, warrants further investigation. Future research should focus on elucidating a detailed synthetic protocol, determining its in vitro potency (IC50), and further exploring its therapeutic potential across a range of neurological disorders. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Molecular weight and formula of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

An In-depth Technical Guide on (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This compound is a conformationally restricted GABA analogue. Its significance in neuroscience research is underscored by its activity as a reversible inhibitor of GABA transaminase (GABA-T), an enzyme critical for the metabolic degradation of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By modulating GABA levels, this compound presents a valuable tool for investigating GABAergic pathways and holds therapeutic potential for neurological disorders. This document provides a comprehensive overview of its chemical properties, synthesis, and biological activity, tailored for researchers in drug discovery and development.

Chemical and Physical Properties

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid, in its hydrochloride salt form, is a white to off-white solid. The introduction of the hydrochloride salt enhances its stability and aqueous solubility, facilitating its use in biological assays.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₀ClNO₂ | Derived from free base[1] |

| Molecular Weight | 163.60 g/mol | Derived from free base[1][2] |

| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride | N/A |

| CAS Number | 134003-04-6 (Free Base) | [1] |

| Canonical SMILES | C1--INVALID-LINK--C(=O)O.Cl | N/A |

Experimental Protocols

Conceptual Synthesis Protocol

The synthesis of this compound can be approached through an enantiodivergent strategy starting from a suitable chiral precursor. The following is a conceptual methodology based on synthetic routes for related cyclopentenylamines.[3]

Objective: To synthesize this compound.

Materials:

-

(S)-4-Hydroxycyclopent-2-en-1-one derivative

-

Di-tert-butyl iminodicarbonate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Protecting group for the carboxylic acid (e.g., methyl or benzyl ester)

-

Reducing agent (e.g., Sodium borohydride)

-

Hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or dioxane)

-

Organic solvents (THF, DCM, Methanol, etc.)

-

Silica gel for column chromatography

Methodology:

-

Chiral Inversion: Perform a Mitsunobu reaction on a protected (S)-4-hydroxycyclopent-2-enecarboxylate. The reaction with di-tert-butyl iminodicarbonate, PPh₃, and DIAD will invert the stereocenter at the C4 position to yield the (R)-configuration N-Boc protected amine.

-

Purification: Purify the resulting N-Boc protected (1R,4S)-4-aminocyclopent-2-enecarboxylate derivative using silica gel column chromatography.

-

Deprotection: Remove the Boc protecting group under acidic conditions. This is typically achieved by treating the compound with a solution of HCl in an organic solvent like dioxane or ether. This step will yield the hydrochloride salt of the amino ester.

-

Ester Hydrolysis: If a methyl or other ester protecting group was used, it must be hydrolyzed to the carboxylic acid. This can be achieved under basic conditions followed by an acidic workup, or under acidic conditions, carefully controlling the reaction to avoid side reactions.

-

Final Salt Formation and Isolation: If hydrolysis was performed under basic conditions, the free amino acid must be re-converted to the hydrochloride salt by treatment with HCl. The final product, this compound, can then be isolated by filtration or evaporation and purified by recrystallization.

In Vivo Evaluation of GABA-T Inhibition: Conditioned Place Preference (CPP) Assay

This protocol is adapted from studies evaluating the effect of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid on the expression of CPP to drugs of abuse.[4]

Objective: To assess the ability of this compound to block the expression of cocaine-induced conditioned place preference in rats.

Materials:

-

This compound

-

Cocaine hydrochloride

-

Saline solution (0.9% NaCl)

-

Conditioned Place Preference apparatus with distinct visual and tactile cues in each compartment.

-

Male Wistar rats (250-300g)

Methodology:

-

Habituation: Allow rats to freely explore all compartments of the CPP apparatus for a 15-minute session for 2-3 days.

-

Pre-conditioning Test: On the day after the last habituation session, record the time spent in each compartment for 15 minutes to establish baseline preference.

-

Conditioning Phase (8 days):

-

Day 1, 3, 5, 7 (Drug Pairing): Administer cocaine (e.g., 20 mg/kg, i.p.) and immediately confine the rat to the initially non-preferred compartment for 30 minutes.

-

Day 2, 4, 6, 8 (Vehicle Pairing): Administer saline (i.p.) and confine the rat to the initially preferred compartment for 30 minutes.

-

-

Post-conditioning Test (Expression):

-

On day 9, administer this compound (e.g., 75-300 mg/kg, i.p.) or vehicle.

-

After the appropriate pre-treatment time, place the rat in the central compartment and allow free access to all compartments for 15 minutes.

-

Record the time spent in each compartment.

-

-

Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests. A significant reduction in this difference in the group treated with the test compound compared to the vehicle group indicates a blockade of CPP expression.

Biological Activity and Signaling Pathways

The primary mechanism of action for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid is the reversible inhibition of GABA transaminase (GABA-T).[4] GABA-T is a key enzyme in the central nervous system responsible for the degradation of GABA. By inhibiting GABA-T, the compound effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory tone in the brain has been shown to modulate the rewarding effects of drugs like cocaine and nicotine.[4]

Table 2: Biological Activity

| Target | Action | Application | Reference |

| GABA Transaminase (GABA-T) | Reversible Inhibitor | Attenuation of drug-seeking behavior | [4] |

Visualizations

Logical Workflow for Synthesis

Caption: Conceptual synthesis workflow for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl.

Signaling Pathway of GABA-T Inhibition

Caption: Mechanism of action via inhibition of GABA Transaminase.

References

- 1. (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a chiral building block with applications in pharmaceutical development, particularly for neurological disorders. The described synthesis commences with the readily available chiral precursor, (+)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (+)-Vince lactam.

The synthesis involves a three-step process: stereoselective methanolysis of the bicyclic lactam, protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group, and subsequent hydrolysis of the methyl ester and deprotection of the amine with concurrent hydrochloride salt formation.

Synthesis Pathway Overview

The overall synthetic route is depicted below. The stereochemistry of the final product is dictated by the choice of the starting enantiomer of Vince lactam.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

This procedure involves the acid-catalyzed methanolysis of (+)-Vince lactam.

Materials:

-

(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one ((+)-Vince lactam)

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Jacketed reaction vessel with overhead stirrer and circulator

Procedure:

-

A solution of (+)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in anhydrous methanol is placed into a jacketed reaction vessel.

-

The solution is cooled to below 5°C using a circulator.

-

Thionyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred overnight at 5°C.

-

The solvent is then removed under reduced pressure to yield the crude product as a solid.

Step 2: Synthesis of (1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate

The primary amine of the methyl ester hydrochloride is protected with a Boc group.

Materials:

-

(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1M Potassium hydrogen sulfate (KHSO₄) solution

-

Saturated brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (1 equivalent) in anhydrous dichloromethane is stirred in a jacketed vessel cooled to 2°C.

-

Triethylamine (1.2 equivalents) is added dropwise to the reaction mixture.

-

A solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane is then added dropwise over a period of 1.5 hours.

-

The reaction is stirred for an additional hour.

-

Water is added, and the organic phase is separated.

-

The organic phase is washed sequentially with 1M potassium hydrogen sulfate solution and saturated brine.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the Boc-protected product.

Step 3: Synthesis of (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid. An enzymatic approach can be employed for high stereoselectivity.[1]

Materials:

-

(1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate

-

Potassium phosphate buffer (50mM, pH 7)

-

Lipase (e.g., from Candida rugosa or Chirazyme L2)

Procedure:

-

The Boc-protected methyl ester is suspended in a 50mM potassium phosphate buffer (pH 7).

-

A lipase is added to the suspension.

-

The mixture is stirred at room temperature, and the reaction progress is monitored by a suitable method (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent to isolate the carboxylic acid.

Step 4: Synthesis of this compound

The final step involves the deprotection of the Boc group and formation of the hydrochloride salt.

Materials:

-

(1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid

-

4M HCl in Dioxane (or other suitable solvent)

-

Diethyl ether

Procedure:

-

The Boc-protected carboxylic acid is dissolved in a minimal amount of a suitable solvent (e.g., dioxane or dichloromethane).

-

A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored until the deprotection is complete.

-

The product is typically precipitated by the addition of a non-polar solvent such as diethyl ether.

-

The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final hydrochloride salt.

Data Presentation

The following table summarizes typical yields for analogous reactions as reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Reference |

| 1 | (-)-4-Aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride | (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | SOCl₂, MeOH | 99 | [1] |

| 2 | Boc-protected methyl ester | Amino ester hydrochloride | Boc₂O, Et₃N, DCM | 98 | [1] |

| 3 | Boc-protected carboxylic acid | Boc-protected methyl ester | Enzymatic Hydrolysis | Variable | [1] |

| 4 | Hydrochloride salt | Boc-protected carboxylic acid | HCl | >95 (Typical) | General |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group manipulations, starting from a chiral bicyclic lactam to introduce the desired stereochemistry, followed by protection, functional group conversion, and final deprotection to yield the target molecule.

Figure 2: Logical workflow of the synthesis.

References

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a rigid analogue of the neurotransmitter γ-aminobutyric acid (GABA). Its constrained conformation makes it a valuable tool in neuroscience research, particularly for studying the enzymes and receptors involved in GABAergic signaling. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its role as an inhibitor of GABA transaminase (GABA-T).

Chemical Identification and Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 130931-85-0 .[1] It is essential to distinguish this from its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, which is assigned CAS number 130931-84-9.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO₂ | |

| Molecular Weight | 163.60 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Storage | Store at 2-8°C, desiccated |

Note: Some physical properties are estimated based on closely related compounds due to limited direct data for this compound.

Synthesis

Experimental Workflow for a Related Compound

Caption: Synthetic route for a related (1R,4S)-aminocyclopentene derivative.[2]

Biological Activity: Inhibition of GABA Transaminase

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid acts as a reversible inhibitor of GABA transaminase (GABA-T).[3] GABA-T is a key enzyme in the metabolic pathway of GABA, responsible for its degradation.[4][5] By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain, which enhances inhibitory neurotransmission.[4][5] This mechanism of action is of significant interest for the development of therapeutics for neurological disorders characterized by a deficit in GABAergic signaling, such as epilepsy.[4]

Signaling Pathway of GABA-T Inhibition

Caption: Mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound.

In Vitro GABA Transaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by monitoring the production of NADH, which absorbs light at 340 nm.[6]

Materials:

-

Purified GABA transaminase

-

This compound

-

GABA

-

α-ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NAD⁺

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create serial dilutions.

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NAD⁺.

-

In a 96-well plate, add the reaction mixture to each well.

-

Add the different concentrations of the inhibitor to the test wells and the vehicle to the control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a stock solution of GABA to all wells.

-

Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes.

-

Calculate the rate of NADH formation (change in absorbance per minute).

-

Determine the percentage of inhibition for each inhibitor concentration compared to the control and calculate the IC₅₀ value.

Experimental Workflow for In Vitro Assay

Caption: Workflow for a GABA-T spectrophotometric inhibition assay.[6]

Quantification of GABA Levels in Brain Tissue (HPLC)

This protocol describes how to measure changes in GABA concentration in brain tissue following the administration of a GABA-T inhibitor.[6]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

This compound

-

Homogenization buffer

-

O-phthalaldehyde (OPA) for derivatization

-

Acetonitrile

-

Methanol

-

Appropriate HPLC column

Procedure:

-

Administer the inhibitor or vehicle to animal subjects.

-

At designated time points, euthanize the animals and dissect the brain region of interest.

-

Homogenize the tissue in ice-cold buffer and centrifuge to remove debris.

-

Collect the supernatant.

-

Derivatize the GABA in the supernatant and standard solutions with OPA.

-

Inject the derivatized samples into the HPLC system.

-

Separate the derivatized amino acids on the column.

-

Quantify the GABA concentration by comparing the peak areas to the standard curve.

Conclusion

This compound is a valuable research compound for investigating the GABAergic system. Its action as a GABA transaminase inhibitor provides a mechanism to modulate GABA levels, offering a potential therapeutic strategy for various neurological disorders. The experimental protocols outlined in this guide provide a starting point for researchers to explore the in vitro and in vivo effects of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. (1R,4S)-4-AMINO-CYCLOPENT-2-ENECARBOXYLIC ACID HYDROCHLORIDE | 130931-85-0 [chemicalbook.com]

- 2. ijcpa.in [ijcpa.in]

- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 5. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Hazards of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (CAS No. information is varied across isomers, see table below). This document is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a chiral organic compound that serves as a versatile building block in pharmaceutical and biochemical research. It is recognized for its role as an intermediate in the synthesis of various bioactive molecules. A key biological activity identified is its function as a reversible inhibitor of GABA transaminase.[1]

| Property | Value | Source |

| IUPAC Name | (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride | N/A |

| Molecular Formula | C₆H₁₀ClNO₂ | [2] |

| Molecular Weight | 163.6 g/mol | [2][3] |

| Appearance | White to yellow powder or crystals | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| CAS Number | 130931-84-9 (for the (1S,4R) isomer hydrochloride) | [3] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

| Code | Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |

Source:[3]

GHS Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Toxicological Information

Experimental Protocols

Safe Handling Protocol

Given the hazardous nature of this compound, a strict handling protocol should be followed to minimize exposure.

Caption: General workflow for safely handling this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Source:[5]

Biological Activity and Signaling Pathway

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid has been identified as a reversible inhibitor of GABA transaminase (GABA-T).[1] GABA-T is a key enzyme in the metabolic pathway of the neurotransmitter GABA. By inhibiting this enzyme, the concentration of GABA in the brain can be increased, which has implications for treating various neurological disorders.

References

- 1. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Note: Synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed protocol for the synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a valuable building block in pharmaceutical development and organic synthesis.[1] Due to the absence of a direct, published protocol for this specific molecule, the following procedure is a composite based on established synthetic routes for closely related compounds, including its enantiomer and methyl ester derivatives. The proposed synthesis involves the hydrolysis of the corresponding methyl ester, (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate, followed by salt formation with hydrochloric acid. This protocol provides a detailed methodology intended to serve as a practical guide for researchers in the field.

Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid and its derivatives are crucial chiral intermediates in the synthesis of various biologically active molecules, particularly in the development of drugs targeting neurological disorders.[1] The specific stereochemistry of this compound makes it a valuable asset for creating targeted therapies.[1] This application note details a robust laboratory-scale protocol for the preparation of this compound, providing a clear pathway for its synthesis from a readily accessible precursor.

Proposed Synthetic Pathway

The proposed synthesis commences with the hydrolysis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate. This starting material can be synthesized through methods analogous to those used for its enantiomer, often originating from chiral precursors like Vince Lactam. The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard procedure, typically carried out under acidic or basic conditions. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which aids in purification and improves the compound's stability.

Experimental Protocol

Step 1: Hydrolysis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate

-

To a solution of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v), add an aqueous solution of a suitable base (e.g., 1.2 equivalents of lithium hydroxide or sodium hydroxide).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction (typically 2-4 hours), carefully neutralize the reaction mixture with an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 7.

-

Remove the methanol under reduced pressure.

-

The resulting aqueous solution contains the crude (1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

Step 2: Formation of the Hydrochloride Salt and Isolation

-

To the aqueous solution of the crude carboxylic acid from Step 1, add an excess of concentrated hydrochloric acid.

-

Concentrate the solution under reduced pressure to obtain the crude hydrochloride salt as a solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the proposed synthesis. The yield is an estimate based on similar transformations of related compounds.

| Step | Starting Material | Reagents | Solvent | Conditions | Expected Product | Estimated Yield |

| 1 | (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate | Lithium Hydroxide (or Sodium Hydroxide), Hydrochloric Acid | Methanol/Water | Room Temperature, 2-4 hours | (1R,4S)-4-aminocyclopent-2-enecarboxylic acid | >90% |

| 2 | (1R,4S)-4-aminocyclopent-2-enecarboxylic acid | Concentrated Hydrochloric Acid | Water, Ethanol/Ether (for recrystallization) | Room Temperature for salt formation, followed by cooling for recrystallization | This compound | 80-90% (after recrystallization) |

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available starting materials.

References

Application of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid in Cocaine and Nicotine Addiction Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) is a potent and reversible inhibitor of the enzyme GABA transaminase (GABA-T). This enzyme is responsible for the breakdown of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). By inhibiting GABA-T, ACC elevates brain GABA levels, which in turn modulates the dopaminergic reward system implicated in the reinforcing effects of drugs of abuse. These application notes provide a comprehensive overview of the use of ACC in preclinical studies of cocaine and nicotine addiction, including detailed experimental protocols and a summary of key findings.

Mechanism of Action

The rewarding effects of addictive drugs like cocaine and nicotine are largely mediated by the mesolimbic dopamine system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc). These drugs increase dopamine release in the NAc, leading to feelings of pleasure and reinforcement. The GABAergic system plays a crucial role in regulating the activity of this pathway. GABAergic neurons in the VTA exert an inhibitory tone on dopamine neurons. By increasing the availability of GABA, ACC enhances this inhibitory control, thereby attenuating the dopamine-releasing effects of cocaine and nicotine and reducing their rewarding properties.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) on cocaine and nicotine addiction models.

Table 1: Effect of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) on Cocaine-Induced Conditioned Place Preference (CPP) in Rats [1]

| Treatment Group | Dose (mg/kg, i.p.) | Pre-conditioning Time in Drug-Paired Side (s) | Post-conditioning Time in Drug-Paired Side (s) | Change in Preference (s) |

| Vehicle + Saline | - | 190 ± 25 | 205 ± 30 | 15 ± 20 |

| Vehicle + Cocaine | 20 | 185 ± 30 | 410 ± 45* | 225 ± 35 |

| ACC + Cocaine | 300 | 195 ± 28 | 230 ± 40** | 35 ± 30 |

*p < 0.05 compared to vehicle + saline group. **p < 0.05 compared to vehicle + cocaine group. Data are presented as mean ± SEM.

Table 2: Effect of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) on Nicotine-Induced Conditioned Place Preference (CPP) in Rats [1]

| Treatment Group | Dose (mg/kg) | Pre-conditioning Time in Drug-Paired Side (s) | Post-conditioning Time in Drug-Paired Side (s) | Change in Preference (s) |

| Vehicle + Saline | - | 200 ± 32 | 215 ± 28 | 15 ± 25 |

| Vehicle + Nicotine | 0.4 (s.c.) | 190 ± 25 | 395 ± 40* | 205 ± 30 |

| ACC + Nicotine | 75 (i.p.) | 195 ± 30 | 225 ± 35** | 30 ± 28 |

*p < 0.05 compared to vehicle + saline group. **p < 0.05 compared to vehicle + nicotine group. Data are presented as mean ± SEM.

Experimental Protocols

Conditioned Place Preference (CPP) Protocol for Cocaine and Nicotine in Rats

This protocol is adapted from the methodology used in studies evaluating the rewarding effects of cocaine and nicotine.[2][3]

1. Apparatus:

-

A three-chambered CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber. Guillotine doors control access between chambers.

2. Animals:

-

Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.

3. Procedure:

-

Phase 1: Pre-conditioning (Habituation and Baseline Preference Test - Day 1):

-

Place each rat in the central chamber with the guillotine doors open, allowing free access to all three chambers for 15 minutes.

-

Record the time spent in each of the two large chambers to determine any initial preference. A biased design is often used where the drug is paired with the initially non-preferred side.[4]

-

-

Phase 2: Conditioning (Days 2-9):

-

This phase consists of eight alternating conditioning sessions (one session per day).

-

On drug conditioning days (e.g., Days 2, 4, 6, 8):

-

Administer the drug of abuse (e.g., cocaine HCl, 20 mg/kg, i.p. or nicotine, 0.4 mg/kg, s.c.).[1]

-

Immediately confine the rat to the designated drug-paired chamber for 30 minutes by closing the guillotine doors.

-

-

On saline conditioning days (e.g., Days 3, 5, 7, 9):

-

Administer a saline injection (vehicle).

-

Immediately confine the rat to the opposite, saline-paired chamber for 30 minutes.

-

-

The order of drug and saline conditioning days should be counterbalanced across animals.

-

-

Phase 3: Post-conditioning (Test Day - Day 10):

-

Place the rat in the central chamber with the guillotine doors open, allowing free access to all chambers for 15 minutes.

-

Record the time spent in each of the large chambers.

-

A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or a saline control group indicates a conditioned place preference.

-

4. ACC Treatment Protocol:

-

To test the effect of ACC on the expression of CPP, on the test day (Day 10), administer ACC (e.g., 75 mg/kg or 300 mg/kg, i.p.) 30 minutes before placing the rat in the CPP apparatus.[1]

Visualizations

Signaling Pathway of ACC in Modulating Reward

Caption: ACC inhibits GABA transaminase, increasing GABA levels and enhancing inhibition of dopamine neurons in the VTA.

Experimental Workflow for Conditioned Place Preference

References

- 1. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral HPLC Method Development for Aminocyclopentene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminocyclopentene derivatives are significant structural motifs in many biologically active compounds and pharmaceutical drug candidates. Due to the presence of stereogenic centers, these molecules often exist as enantiomers. Enantiomers of a chiral drug can exhibit substantial differences in pharmacological activity, with one enantiomer providing the therapeutic benefit while the other may be inactive or even contribute to toxic side effects.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration mandate the marketing of single-enantiomer drugs where applicable.[1]

This application note provides a systematic and detailed protocol for the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of aminocyclopentene derivatives. The direct separation approach using a Chiral Stationary Phase (CSP) is the most common and practical method for resolving enantiomers and will be the focus of this guide.[3][4]

Part 1: Method Development Strategy and Initial Screening

The primary goal of method development is to find a suitable combination of a chiral stationary phase and a mobile phase that can effectively resolve the enantiomeric pair.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and often successful in separating a wide range of chiral compounds, including amines.[1][6]

Experimental Protocol: Column and Mobile Phase Screening

-

Column Selection: Begin by screening a minimum of three polysaccharide-based chiral columns. A recommended starting set includes columns with different chiral selectors to cover a broad interaction space.[7]

-

Column 1: Amylose-based (e.g., Chiralpak® IA / IG series)

-

Column 2: Cellulose-based (e.g., Chiralcel® OD-H / OJ-H series)

-

Column 3: An alternative immobilized polysaccharide column for broader solvent compatibility.[2]

-

-

Sample Preparation: Dissolve the aminocyclopentene derivative racemate in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1.0 mg/mL.

-

Initial Chromatographic Conditions: For aminocyclopentene derivatives (basic compounds), a normal-phase approach is a logical starting point.[8]

-

Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) containing 0.1% Diethylamine (DEA).[7] The basic additive (DEA) is crucial for preventing peak tailing by interacting with residual silanol groups on the silica support.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at a low wavelength (e.g., 210-220 nm), assuming the compound lacks a strong chromophore.[7]

-

-

Screening Execution:

-

Data Evaluation: Evaluate the resulting chromatograms for retention, selectivity (α), and resolution (Rs). The goal is to identify the column that provides the best initial separation (ideally Rs > 1.5).

Data Presentation: Screening Results

The following table summarizes hypothetical screening data for an aminocyclopentene derivative on three different chiral stationary phases.

| Column (CSP Type) | Mobile Phase | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (Rs) |

| Chiralpak® IA (Amylose Phenylcarbamate) | Hexane/IPA/DEA (90:10:0.1) | 8.5 | 9.8 | 1.18 | 1.8 |

| Chiralcel® OD-H (Cellulose Phenylcarbamate) | Hexane/IPA/DEA (90:10:0.1) | 12.1 | 12.1 | 1.00 | 0.0 |

| Chiralpak® IB (Cellulose Phenylcarbamate) | Hexane/IPA/DEA (90:10:0.1) | 10.2 | 11.0 | 1.10 | 1.1 |

t_R1, t_R2 = Retention times of the first and second eluting enantiomers, respectively. Selectivity (α) = (t_R2 - t_0) / (t_R1 - t_0) Resolution (Rs) = 2(t_R2 - t_R1) / (w1 + w2), where w is the peak width at the base.

Based on these results, the Chiralpak® IA column provides the most promising separation and is selected for method optimization.

Visualization: Method Development Workflow

Caption: Figure 1: Workflow for Chiral HPLC Method Development.

Part 2: Method Optimization

Once a promising CSP is identified, the mobile phase composition and other parameters can be adjusted to improve the resolution, reduce analysis time, and enhance peak shape.

Experimental Protocol: Optimization

Using the selected column (e.g., Chiralpak® IA), systematically vary the following parameters:

-

Alcohol Modifier Percentage: Adjust the percentage of isopropanol (IPA) in the mobile phase. Increasing the alcohol content generally decreases retention time, while decreasing it can sometimes improve selectivity.[7]

-

Test conditions: Hexane/IPA/DEA at 95:5:0.1, 90:10:0.1, and 85:15:0.1.

-

-

Alcohol Modifier Type: Substitute IPA with other alcohols like ethanol. Different alcohols can alter the hydrogen bonding interactions with the CSP, leading to changes in enantioselectivity.[7]

-

Test condition: Hexane/Ethanol/DEA at 90:10:0.1.

-

-

Temperature: Evaluate the effect of column temperature. Lowering the temperature often increases chiral selectivity, whereas higher temperatures can improve peak efficiency.[5]

-

Test conditions: 15 °C, 25 °C, and 40 °C.

-

Data Presentation: Optimization Results

The following table shows hypothetical data from the optimization of the mobile phase for the Chiralpak® IA column.

| Mobile Phase Composition (v/v/v) | Temperature (°C) | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (Rs) |

| Hexane/IPA/DEA (95:5:0.1) | 25 | 11.2 | 13.5 | 1.22 | 2.5 |

| Hexane/IPA/DEA (90:10:0.1) | 25 | 8.5 | 9.8 | 1.18 | 1.8 |

| Hexane/IPA/DEA (85:15:0.1) | 25 | 6.1 | 6.9 | 1.15 | 1.4 |

| Hexane/Ethanol/DEA (90:10:0.1) | 25 | 9.5 | 11.1 | 1.20 | 2.1 |

Based on this optimization, Hexane/Ethanol/DEA (90:10:0.1) provides the best balance of resolution (Rs = 2.1) and a reasonable analysis time. This will be the final method selected for validation.

Part 3: Method Validation

Method validation is a mandatory process to ensure the analytical method is reliable, reproducible, and suitable for its intended purpose.[9] The protocol should follow established regulatory guidelines.[9]

Experimental Protocol: Validation Parameters

The optimized method (Column: Chiralpak® IA; Mobile Phase: Hexane/Ethanol/DEA (90:10:0.1); Flow: 1.0 mL/min; Temp: 25°C) will be validated for the following parameters:

-

Specificity: Inject the racemate, individual enantiomers (if available), and a blank (diluent) to demonstrate that the peaks are well-resolved from each other and from any potential interferences.

-

Linearity and Range: Prepare a series of at least five concentrations of the racemate. Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.998.[10]

-

Accuracy (Recovery): Spike a sample of the main enantiomer with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit). Calculate the percentage recovery for the undesired enantiomer.[10]

-

Precision:

-

Repeatability (Intra-day): Perform six replicate injections of a single sample solution and calculate the relative standard deviation (%RSD) of the peak areas.

-

Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment and calculate the %RSD. The %RSD should typically be less than 2%.[10]

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]

-

Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, temperature ±2°C) and observe the effect on the resolution and retention times to ensure the method remains reliable under minor fluctuations.[11]

Data Presentation: Validation Summary

This table summarizes typical acceptance criteria and hypothetical validation results.

| Validation Parameter | Acceptance Criterion | Hypothetical Result |

| Specificity | Baseline resolution (Rs > 1.5) | Rs = 2.1; No interference at retention times |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | e.g., 0.1 - 2.0 µg/mL (for impurity) | 0.1 - 2.0 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD | Report value | 0.05 µg/mL |

| LOQ | Report value | 0.15 µg/mL |

| Robustness | Rs remains > 1.5 | All variations resulted in Rs > 1.8 |

Visualization: Method Validation Parameters

Caption: Figure 2: Key Parameters for Method Validation.

Conclusion

This application note outlines a comprehensive and systematic strategy for developing and validating a chiral HPLC method for the separation of aminocyclopentene derivative enantiomers. The process begins with a logical screening of diverse polysaccharide-based chiral stationary phases, followed by a systematic optimization of mobile phase and temperature to achieve baseline resolution. Finally, a rigorous validation protocol ensures the method is accurate, precise, and robust for its intended application in a research or quality control environment. By following this structured approach, scientists can efficiently develop reliable methods for the critical task of enantiomeric purity assessment.

References

- 1. eijppr.com [eijppr.com]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in Abacavir Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the role of aminocyclopentene derivatives in the synthesis of Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV. A critical focus is placed on the stereochemistry of the key intermediate, (1S,4R)-4-aminocyclopent-2-en-1-yl methanol, and its undesired isomer, (1R,4S)-4-aminocyclopent-2-en-1-yl methanol hydrochloride.

Introduction

Abacavir is a carbocyclic nucleoside analog that, after intracellular phosphorylation to carbovir triphosphate, inhibits HIV reverse transcriptase.[1][2] The synthesis of Abacavir relies on the stereospecific coupling of a chiral cyclopentene backbone with a purine base. The specific enantiomer required for the biological activity of Abacavir is derived from the (1S,4R) configuration of the aminocyclopentene intermediate.[3][4][5] The (1R,4S) isomer, while chemically similar, is an undesired byproduct in the synthesis.[6] Efficient synthesis of Abacavir, therefore, necessitates either an enantioselective synthesis of the (1S,4R) intermediate or a robust method for the separation of the desired and undesired enantiomers.[1][6]

Role of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride's Corresponding Amino Alcohol

The compound mentioned in the topic, this compound, is closely related to the key amino alcohol intermediate. The crucial intermediate in Abacavir synthesis is an amino alcohol, specifically [(1S,4R)-4-amino-2-cyclopenten-1-yl]methanol.[7] Its enantiomer, (1R,4S)-4-aminocyclopent-2-en-1-yl methanol hydrochloride, is considered an impurity or an undesired isomer in the context of Abacavir synthesis.[6] Controlling the stereochemistry to favor the (1S,4R) isomer is a key challenge, and methods are often employed to separate it from the undesired (1R,4S) isomer, which can increase the yield of the final active pharmaceutical ingredient by 5-10%.[6]

Synthetic Pathway Overview

A common synthetic route to Abacavir involves the coupling of a protected di-halo aminopyrimidine with the chiral aminocyclopentene intermediate, followed by cyclization to form the purine ring and subsequent reaction with cyclopropylamine.

Caption: General synthetic workflow for Abacavir.

Enantiomer Relationship

The desired (1S,4R) and undesired (1R,4S) enantiomers of the key aminocyclopentene intermediate are non-superimposable mirror images of each other. The separation of these enantiomers is crucial for the synthesis of the active form of Abacavir.

Caption: Relationship between desired and undesired enantiomers.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of Abacavir, based on published procedures.

Protocol 1: Preparation of 4,6-Dichloro-2,5-diformamidopyrimidine

This protocol describes the formylation of 4,6-dichloro-2,5-diaminopyrimidine.

Materials:

-

4,6-dichloro-2,5-diaminopyrimidine

-

Formic acid

-

Acetic anhydride

-

Toluene

-

Reaction vessel

-

Stirrer

-

Temperature control system

Procedure:

-

Dissolve 10 g of 4,6-dichloro-2,5-diaminopyrimidine in 100 ml of formic acid in a suitable reaction vessel.[8]

-

Cool the solution to 0-5°C.[8]

-

Slowly add 30 ml of acetic anhydride to the solution over 15 minutes, maintaining the temperature at 0-5°C.[8]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.[8]

-

Remove the solvent under reduced pressure.

-

Co-evaporate the residue twice with toluene to obtain the title compound (approximately 13 g), which can be used in the next step without further purification.[8]

Protocol 2: Synthesis of (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride

This protocol outlines the coupling of the pyrimidine derivative with the chiral amino alcohol and subsequent cyclization.

Materials:

-

4,6-dichloro-2,5-diformamidopyrimidine (from Protocol 1)

-

(1S,4R)-4-amino-2-cyclopentene-1-methanol

-

Anhydrous isopropanol

-

Anhydrous HCl in isopropanol (2M)

-

Triethyl orthoformate

-

Sodium bicarbonate (NaHCO3)

-

Reaction vessel with nitrogen atmosphere

-

Stirrer

-

Temperature control system

Procedure:

-

Dissolve 20.0 g (56.53 mmol) of N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino] pyrimidin-2-yl}isobutyramide (a related intermediate) in 170 ml of a 2M anhydrous solution of HCl in isopropanol under a nitrogen atmosphere.[9]

-

Heat the mixture to 40-42°C for 2 hours.[9]

-

Cool the resulting solution to 8-10°C.[9]

-

Add 28.2 ml (169.59 mmol) of triethyl orthoformate and stir the reaction mixture at the same temperature for 2 hours.[9]

-

Slowly add 28.50 g (339.17 mmol) of NaHCO3 and stir for 30 minutes.[9]

-

Filter off the precipitated salts to obtain the desired product in solution.[9]

Protocol 3: Synthesis of Abacavir from the Chloropurine Intermediate

This protocol describes the final step of reacting the chloropurine intermediate with cyclopropylamine.

Materials:

-

Solution of (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride (from Protocol 2)

-

Cyclopropylamine

-

Sodium bicarbonate (NaHCO3)

-

Isopropanol

-

Reaction vessel

-

Reflux condenser

Procedure:

-

To the clear solution from the previous step, add 3.56 g (42.4 mmol) of NaHCO3 and 14.7 ml (212 mmol) of cyclopropylamine.[9]

-

Reflux the mixture for 1 hour.[9]

-

Filter off the salts.

-

Evaporate the solvent to obtain a syrup.

-

Dissolve the syrup in hot isopropanol (120 ml).

-

Cool the mixture to 0-2°C to induce crystallization.

-

Filter the resulting slurry and dry the solid under vacuum at 30°C to yield N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (an acylated precursor to Abacavir).[9]

-

The final deprotection step to yield Abacavir can be achieved by refluxing with a 10% NaOH solution in isopropanol for 1 hour.[4][10]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic procedures for Abacavir and its intermediates.

Table 1: Yields of Key Intermediates and Final Product

| Step | Starting Material | Product | Reported Yield | Reference |

| Formylation | 4,6-dichloro-2,5-diaminopyrimidine | 4,6-dichloro-2,5-diformamidopyrimidine | Quantitative | [8] |

| Synthesis of Acylated Abacavir Precursor | N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]...} | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | 73% | [9] |

| Deprotection to Abacavir | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | Abacavir | 88-90% | [4][10] |

Table 2: Reagent Quantities for Acylated Abacavir Precursor Synthesis

| Reagent | Molar Equivalent (relative to starting pyrimidine) | Reference |

| Anhydrous HCl/Isopropanol | 6 | [9] |

| Triethyl orthoformate | 3 | [9] |

| Sodium Bicarbonate (neutralization) | 6 | [9] |

| Cyclopropylamine | 3.75 | [9] |

| Sodium Bicarbonate (base) | 0.75 | [9] |

Conclusion

The synthesis of Abacavir is a stereospecific process where the chirality of the cyclopentene intermediate is paramount. While this compound and its corresponding amino alcohol are relevant to the overall synthetic scheme, it is the (1S,4R) enantiomer that is the crucial building block for the active pharmaceutical ingredient. The provided protocols and data offer a detailed overview for researchers and professionals in drug development to understand and potentially optimize the synthesis of this important antiretroviral agent. Careful control of stereochemistry and efficient separation of enantiomers are key to achieving high yields and purity of the final drug product.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijcpa.in [ijcpa.in]

- 7. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]

- 8. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

Application Notes and Protocols: Experimental Procedure for Boc Protection of Aminocyclopentene Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the tert-butoxycarbonyl (Boc) protection of aminocyclopentene carboxylic acid. The Boc protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, due to its stability under various conditions and the ease of its removal under mild acidic conditions.[1][2][3][4]

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules.[1] The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry, valued for its high yields and mild reaction conditions.[5] The reaction typically involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5][6] This protocol outlines a standard procedure for the N-Boc protection of aminocyclopentene carboxylic acid, a valuable building block in medicinal chemistry.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the amino group of the aminocyclopentene carboxylic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). A base is typically used to neutralize the acidic byproduct generated during the reaction, driving the reaction to completion.

Experimental Protocol

This protocol describes a common method for the Boc protection of an amino acid derivative using di-tert-butyl dicarbonate in a biphasic solvent system.

Materials:

-

Aminocyclopentene carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the aminocyclopentene carboxylic acid (1.0 equivalent) in a mixture of dichloromethane and water.

-

Addition of Base: To the stirred solution, add sodium bicarbonate (1.5-2.0 equivalents) to create a basic aqueous layer.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the biphasic mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine all organic layers.

-

-

Washing: Wash the combined organic layer with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure N-Boc-aminocyclopentene carboxylic acid.[7]

Data Presentation

The following table summarizes representative quantitative data for Boc protection of various amines under different conditions, providing an expected range for the yield of the target product.

| Substrate | Reagents | Solvent | Base | Time (h) | Yield (%) | Reference |

| Aniline | (Boc)₂O, Amberlite-IR 120 | Dichloromethane | - | < 0.1 | 95 | [7] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | Tetrahydrofuran | - | Overnight | 89 | [8] |

| Various Amines | (Boc)₂O | Water/Acetone | - | 0.5 - 2 | 90-98 | [9] |

| General Amines | (Boc)₂O | Dichloromethane | DMAP | Not specified | High | [10] |

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the Boc protection of aminocyclopentene carboxylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: Spectroscopic Analysis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. The following sections present the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive protocols for sample preparation and data acquisition.

Compound Information

| Property | Value |

| IUPAC Name | This compound |